molecular formula C11H11BrN2O B1444865 4-Bromo-1-(4-methoxybenzyl)-1h-pyrazole CAS No. 1178371-93-1

4-Bromo-1-(4-methoxybenzyl)-1h-pyrazole

Cat. No. B1444865
CAS RN: 1178371-93-1
M. Wt: 267.12 g/mol
InChI Key: AOQZOMGVKJIUBN-UHFFFAOYSA-N
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Description

“4-Bromo-1-(4-methoxybenzyl)-1h-pyrazole” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of “4-Bromo-1-(4-methoxybenzyl)-1h-pyrazole” would consist of a pyrazole ring substituted with a bromine atom at the 4-position and a 4-methoxybenzyl group at the 1-position .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions . The specific reactivity of “4-Bromo-1-(4-methoxybenzyl)-1h-pyrazole” would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-1-(4-methoxybenzyl)-1h-pyrazole” would depend on its specific molecular structure. For example, the presence of a bromine atom and a methoxy group could influence its polarity and reactivity .

Scientific Research Applications

Synthesis of Indole Derivatives

4-Bromo-1-(4-methoxybenzyl)-1H-pyrazole: serves as a precursor in the synthesis of indole derivatives, which are significant in medicinal chemistry. These derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties .

Development of Antifungal Agents

The compound can be used to develop antifungal agents. Indole-based structures, similar to those derived from 4-Bromo-1-(4-methoxybenzyl)-1H-pyrazole, have shown efficacy against fungal infections .

Anticancer Research

Researchers utilize this compound in the development of anticancer drugs. Its derivatives have been found to possess antiproliferative effects, which are crucial in stopping the spread of cancer cells .

Anti-inflammatory Applications

The anti-inflammatory properties of indole derivatives make 4-Bromo-1-(4-methoxybenzyl)-1H-pyrazole a valuable compound in the research and development of new anti-inflammatory medications .

Synthesis of Natural Product Analogues

This compound is used in the synthesis of analogues of natural products like indiacen, which has shown promising antibacterial and antifungal activities. The structural similarity aids in the exploration of new therapeutic agents .

Mechanism of Action

The mechanism of action of “4-Bromo-1-(4-methoxybenzyl)-1h-pyrazole” is not known as it likely depends on the specific biological context in which it is used .

properties

IUPAC Name

4-bromo-1-[(4-methoxyphenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-15-11-4-2-9(3-5-11)7-14-8-10(12)6-13-14/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQZOMGVKJIUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(4-methoxybenzyl)-1h-pyrazole

CAS RN

1178371-93-1
Record name 4-bromo-1-[(4-methoxyphenyl)methyl]-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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